7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (coumarin) family, characterized by a benzopyrone core. Its structure features:
- 2-Methyl group: Stabilizes the chromenone ring and may influence metabolic stability .
- 8-[(4-Methylpiperidin-1-yl)methyl] moiety: A nitrogen-containing group that could improve solubility and serve as a pharmacophore in targeting enzymes or receptors .
The compound’s molecular formula is C₃₀H₃₁NO₆ (calculated from ), with a molecular weight of 501.58 g/mol. Its CAS registry number is 637751-91-8 .
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-9-11-25(12-10-15)14-20-21(26)8-7-19-22(27)23(16(2)29-24(19)20)30-18-6-4-5-17(13-18)28-3/h4-8,13,15,26H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXCUIOZSWCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic flavonoid derivative that exhibits a complex structure with potential biological activities. This compound belongs to the class of chromenone derivatives, characterized by a benzopyran ring fused to a carbonyl group, and features multiple functional groups that contribute to its reactivity and biological properties.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This indicates the presence of hydroxyl, methoxy, and piperidine groups, which are crucial for its biological activity.
Antioxidant Properties
Flavonoids, including chromenone derivatives, are well-known for their antioxidant properties. Preliminary studies suggest that 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one may exhibit significant antioxidant activity due to its phenolic hydroxyl groups, which can scavenge free radicals and reduce oxidative stress in cells.
Antimicrobial Activity
Research indicates that flavonoids possess antimicrobial properties. The compound has shown potential in inhibiting the growth of various bacterial and fungal strains. For example, studies on structurally similar compounds have demonstrated their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . Further investigation is required to quantify the antimicrobial efficacy of this specific compound.
Cytotoxic Effects
Cytotoxicity assays have been performed to evaluate the effects of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one on cancer cell lines. Initial findings suggest that it may induce apoptosis in certain cancer cells, potentially through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the piperidine moiety may enhance its interaction with biological targets, such as enzymes involved in signaling pathways related to inflammation and cancer progression.
Comparative Analysis with Related Compounds
To better understand the unique properties of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one, a comparison with related flavonoids is helpful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Rohitukine | Similar chromenone structure | Cyclin-dependent kinase inhibition |
| 7-Hydroxyflavone | Lacks piperidine moiety; similar antioxidant properties | Neuroprotective effects |
| 6-Hydroxyflavone | Different substitution pattern | Strong anti-inflammatory activity |
This table illustrates how structural variations can influence biological activities, indicating that the unique substituents of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one may confer distinct advantages over other flavonoids.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of flavonoids similar to 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one:
- Synthesis and Characterization : A study synthesized various chromenone derivatives, analyzing their structural properties using NMR and mass spectrometry. The results indicated that modifications at specific positions could significantly alter biological activity .
- Antioxidant Activity Assessment : In vitro assays demonstrated that certain derivatives exhibited higher antioxidant capacities compared to traditional antioxidants like vitamin C . This suggests potential applications in preventing oxidative stress-related diseases.
- Antimicrobial Efficacy : A comparative study found that certain flavonoid derivatives showed promising results against drug-resistant strains of bacteria, highlighting the need for further exploration into their therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly:
- Anti-inflammatory properties : Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Anticancer activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
The compound interacts with specific molecular targets, leading to various biological effects:
- Enzyme inhibition : It may inhibit certain enzymes involved in disease processes, which can be beneficial in drug development.
- Receptor binding : Investigations into its binding affinity to various receptors have shown promise in modulating biological responses.
Chemical Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules. Its unique functional groups enable the creation of derivatives with tailored properties for specific applications in pharmaceuticals and materials science.
Case Study 1: Anticancer Properties
A study published in Pharmacological Reports investigated the anticancer effects of related chromenone derivatives. The results indicated that compounds with similar structures showed significant cytotoxicity against breast cancer cells, suggesting that 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one could have similar effects due to its structural analogies .
Case Study 2: Anti-inflammatory Effects
Research conducted on chromenone derivatives demonstrated their ability to reduce inflammation in animal models of arthritis. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, indicating that this compound could be further investigated for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Chromen-4-one derivatives exhibit diverse bioactivities depending on substitution patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility: Piperidinyl-methyl groups () improve aqueous solubility versus non-polar derivatives like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
